molecular formula C15H18N4O2 B2355630 1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2380034-50-2

1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2355630
CAS No.: 2380034-50-2
M. Wt: 286.335
InChI Key: RIASPKNSMRVTLT-UHFFFAOYSA-N
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Description

1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biochemistry, particularly in nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane, followed by oxidation and subsequent reaction with ethyl chloroacetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-1,1-dioxo-λ6-thietan-3-yl derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.

Biological Activity

1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including mechanisms of action, therapeutic implications, and comparative studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines and features a complex structure that contributes to its biological activity. Its molecular formula is C17H22N4O2C_{17}H_{22}N_4O_2, and it has a molecular weight of 314.39 g/mol.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Monoamine Oxidase Inhibition : Analogous compounds have shown interactions with monoamine oxidase (MAO), particularly MAO-B. Inhibition of this enzyme is crucial for neuroprotective effects and modulation of neurotransmitter levels in the brain .
  • Neurotoxicity Modulation : Studies on related tetrahydropyridine derivatives indicate that their neurotoxic effects are closely linked to their metabolic pathways involving MAO-B. Compounds that are substrates for MAO-B tend to exhibit neurotoxic properties, which could be relevant for understanding the safety profile of the compound .

Biological Activity

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds. For instance:

CompoundTarget BacteriaInhibition Zone (mm)
Compound AE. coli17
Compound BS. aureus15

These findings suggest that the compound may exhibit moderate antibacterial activity against common pathogens .

Neuroprotective Effects

The neuroprotective potential is particularly relevant in the context of neurodegenerative diseases. The ability to inhibit MAO-B implies a possible role in protecting dopaminergic neurons from oxidative stress and apoptosis .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of related compounds:

  • Neurotoxicity Assessment : A study found that specific tetrahydropyridine derivatives were neurotoxic when oxidized by MAO-B. This highlights the importance of metabolic pathways in determining the safety and efficacy of similar compounds .
  • Antibacterial Testing : Comparative testing against bacterial strains demonstrated varying degrees of activity among related compounds, suggesting that structural modifications can significantly influence biological outcomes .

Properties

IUPAC Name

1-methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-16-13-12(14(20)18-15(21)19(13)2)10-17-9-8-11-6-4-3-5-7-11/h3-7,17H,1,8-10H2,2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIASPKNSMRVTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)CNCCC2=CC=CC=C2)N=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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